trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol
Overview
Description
trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. This compound features a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a 2-methylphenyl group. Its unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction . This reaction involves the formation of a cyclobutane ring by the cycloaddition of two alkenes under specific conditions, often catalyzed by light or heat.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale [2 + 2] cycloaddition reactions. These reactions are optimized for yield and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups. Common reagents include halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, hydrocarbons.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol
- trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol
Comparison: While these compounds share a cyclobutane ring and similar substituents, trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group
Properties
IUPAC Name |
(1R,2R)-2-(2-methylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-2-3-5-9(8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJQYSZIWCDNJ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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